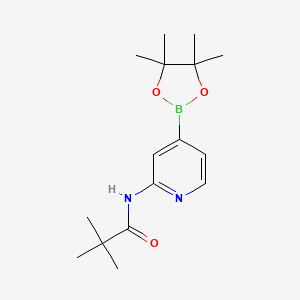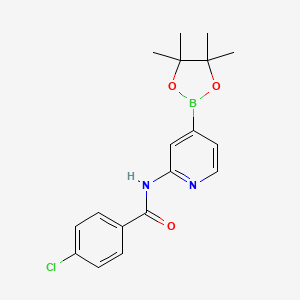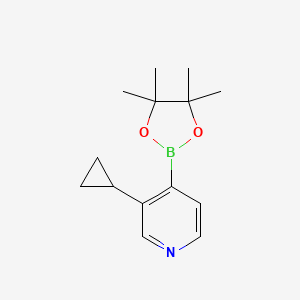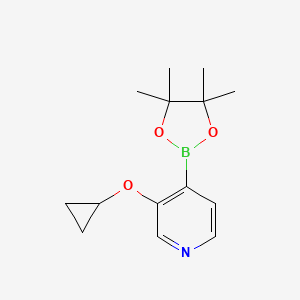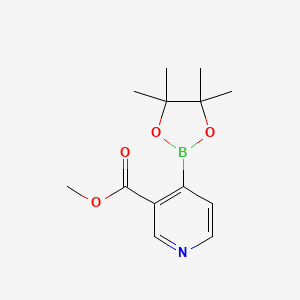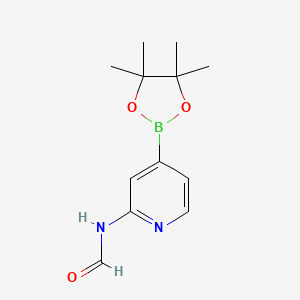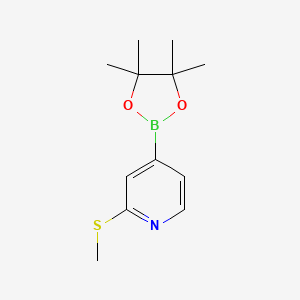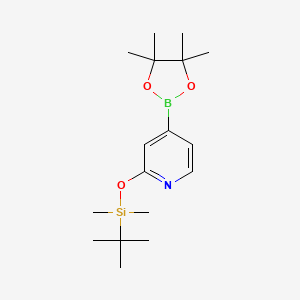
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester (TBDPP) is a widely used organic compound in scientific research. It is a silyl ether that has been used in a variety of synthetic organic reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and Heck reactions. TBDPP is a versatile reagent that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other materials. TBDPP is also used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has been widely used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other materials. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used in the synthesis of peptides, proteins, and nucleic acids. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used in the synthesis of organic molecules, such as carbohydrates, lipids, and terpenes.
Mecanismo De Acción
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is an electrophilic reagent that can react with nucleophilic substrates. The reaction is catalyzed by a base, such as potassium carbonate, which protonates the silyl group of the 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester, making it more electrophilic. The nucleophile then attacks the electrophilic carbon atom of the silyl group, forming a covalent bond.
Biochemical and Physiological Effects
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has been used in a variety of biochemical and physiological studies. It has been used to study the effects of silyl ethers on enzymes, proteins, and other biological molecules. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used to study the effects of silyl ethers on gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester in lab experiments is that it is a relatively inexpensive reagent. It is also easy to handle and store, and it is a stable reagent that can be used in a variety of reactions. The main limitation of using 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is that it is not very soluble in water, so it is not suitable for aqueous reactions.
Direcciones Futuras
There are a number of potential future directions for 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new materials for medical or industrial applications. It could also be used in the synthesis of new drugs or other therapeutic agents. Additionally, 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester could be used in the synthesis of new catalysts for organic reactions. Finally, 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester could be used in the synthesis of new polymers or other materials for use in a variety of applications.
Métodos De Síntesis
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester can be synthesized from commercially available pyridine-4-boronic acid pinacol ester and tert-butyldimethylsilyl chloride. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction is catalyzed by a base, such as potassium carbonate. The reaction is generally complete within 1-2 hours.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGTNJNSVTOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

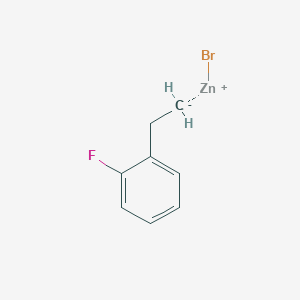

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


